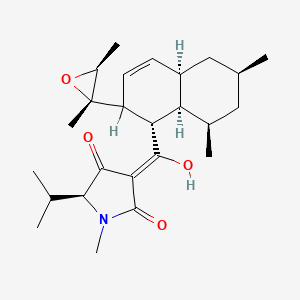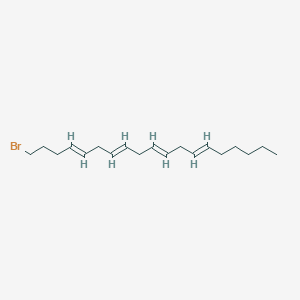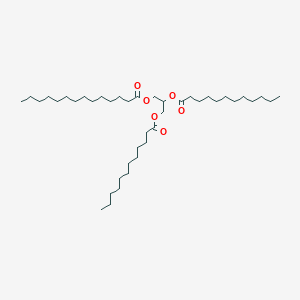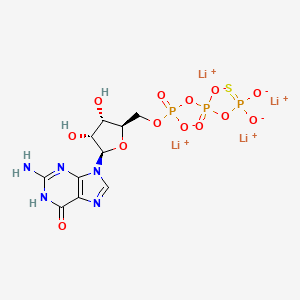
Vermisporin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vermisporin is an antibiotic produced by the fungus Ophiobolus vermisporis . It was developed by Meiji Seika Pharma in Japan in 1990 . It has shown activity against Gram-positive bacteria and has anti-tubercular properties .
Synthesis Analysis
The synthesis of Vermisporin involves several key steps, including an intramolecular Diels-Alder reaction (IMDA) to construct the core cis-decalin skeleton, an intramolecular neighboring group directed epoxidation reaction, and an ammonia-Dieckmann condensation one-pot method to synthesize the tetramic acid heterocycle .
Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of Vermisporin include an intramolecular Diels-Alder reaction (IMDA), an intramolecular neighboring group directed epoxidation reaction, and an ammonia-Dieckmann condensation one-pot method .
Applications De Recherche Scientifique
Antimicrobial Activity : Vermisporin, produced by the fungus Ophiobolus vermisporis, has demonstrated significant in vitro antimicrobial activity. It is effective against various bacterial strains, including Bacteroides fragilis, Clostridium perfringens, Staphylococcus aureus (including methicillin-resistant strains), and group A, B, C, F, and G streptococci. However, it shows minimal effectiveness against Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae (Chin & Neu, 1992).
Soil Fertility and Agricultural Applications : Research has shown that the use of vermicompost, a product of the vermicomposting process involving earthworms, can enhance soil fertility both physically and chemically. This improvement in soil properties can lead to better crop yields. Vermicompost has been found to improve soil aeration, porosity, bulk density, and water retention, as well as enhancing the nutrient profile of the soil (Lim et al., 2015).
Waste Management and Environmental Sustainability : Vermiculture, involving the use of earthworms, has been identified as a sustainable method for waste management. It transforms biomass into nutrient-rich organic fertilizer, with vermicompost being a key product. This technology has applications in managing organic wastes, treating wastewater, remediating contaminated lands, and producing organic foods (Sinha et al., 2010).
Biocontrol Potential : Vermicompost has shown potential in controlling fungal plant pathogens. It exhibits effectiveness and environmental friendliness compared to chemical fungicides. The biocontrol mechanism is likely due to the volatile organic compounds produced by indigenous bacteria in the vermicompost, which inhibit the growth of various plant pathogenic fungi (Mu Jingjuan et al., 2017).
Mécanisme D'action
The mechanism of action of Vermisporin is not explicitly mentioned in the search results. However, it is known to have anti-tubercular properties .
Safety and Hazards
Orientations Futures
The synthesis of Vermisporin has been achieved, which could potentially facilitate the development of new antibiotics based on its structure . However, more research is needed to fully understand its properties and potential applications.
Propriétés
IUPAC Name |
(3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-12(2)21-23(28)20(24(29)26(21)7)22(27)19-17(25(6)15(5)30-25)9-8-16-11-13(3)10-14(4)18(16)19/h8-9,12-19,21,27H,10-11H2,1-7H3/b22-20-/t13-,14+,15-,16-,17?,18+,19+,21-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDFYDGODWWFEX-UDEGNFRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C1)C=CC(C2C(=C3C(=O)C(N(C3=O)C)C(C)C)O)C4(C(O4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]2[C@H](C1)C=CC([C@H]2/C(=C/3\C(=O)[C@@H](N(C3=O)C)C(C)C)/O)[C@]4([C@@H](O4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vermisporin | |
CAS RN |
122301-98-8 |
Source


|
| Record name | Vermisporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122301988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is significant about the total synthesis achieved for Vermisporin and related compounds?
A2: Researchers achieved the first total syntheses of Vermisporin (1), PF1052/AB4015-A (2), AB4015-L (3), AB4015-B (4), and a hydrogenated derivative AB4015-A2 (5). [] This synthesis confirmed the absolute configuration of these natural products and provides a platform for further structural modifications and biological investigation. A key step in the synthesis involved a diastereoselective intramolecular Diels-Alder reaction, proceeding through a rare endo-boat transition state, to construct the functionalized cis-decalin ring. []
Q2: Has the structure of Vermisporin been investigated beyond total synthesis?
A3: Yes, a degradation study was conducted on Vermisporin to further determine its absolute configuration. [] This type of study helps clarify structural features and provides valuable information for understanding structure-activity relationships.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/no-structure.png)


